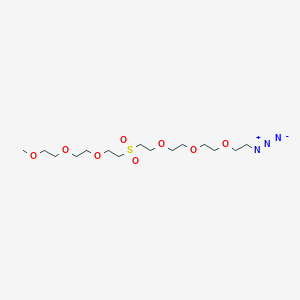
Bromo-PEG1-C2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-PEG1-C2-azide: is a heterobifunctional polyethylene glycol linker containing a bromide group and an azide group. This compound is primarily used in click chemistry and as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group can react with terminal alkynes and cyclooctyne derivatives, while the bromide group can be replaced by nucleophilic reagents for bioconjugation and PEGylation .
準備方法
Synthetic Routes and Reaction Conditions: Bromo-PEG1-C2-azide is synthesized through a series of chemical reactions involving the introduction of bromide and azide functional groups to a polyethylene glycol backbone. The typical synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes strict control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
化学反応の分析
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Bromo-PEG1-C2-azide undergoes CuAAC reactions with molecules containing alkyne groups, forming stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It also reacts with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups through SPAAC reactions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required due to the strain-promoted nature of the reaction.
Major Products:
CuAAC: Formation of 1,2,3-triazole derivatives.
SPAAC: Formation of triazole linkages without the need for a copper catalyst
科学的研究の応用
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
- Employed in click chemistry for the efficient and selective formation of covalent bonds between molecules.
Biology:
- Utilized in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules.
Medicine:
- Plays a role in drug delivery systems by enhancing the solubility and stability of therapeutic agents through PEGylation.
- Used in the development of targeted therapies, including cancer treatments, by facilitating the selective degradation of disease-related proteins.
Industry:
- Applied in the production of advanced materials and coatings with specific functional properties.
- Used in the synthesis of diagnostic agents and imaging probes for medical applications .
作用機序
Bromo-PEG1-C2-azide exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Bromide Group:
Molecular Targets and Pathways:
類似化合物との比較
Azido-PEG1-Br: Similar structure but may differ in the length of the polyethylene glycol chain.
Bromo-PEG2-azide: Contains a longer polyethylene glycol chain, providing different solubility and reactivity properties.
Bromo-PEG3-azide: Further extended polyethylene glycol chain, offering additional flexibility and spacing in bioconjugation applications.
Uniqueness:
- Bromo-PEG1-C2-azide is unique due to its specific balance of hydrophilicity and reactivity, making it highly suitable for applications in click chemistry and PROTAC synthesis. Its bifunctional nature allows for versatile modifications and conjugations, enhancing its utility in various scientific and industrial applications .
特性
IUPAC Name |
1-azido-2-(2-bromoethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN3O/c5-1-3-9-4-2-7-8-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSTNMRZMYOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














